molecular formula C19H19N5O4S2 B2817984 N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-92-0

N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2817984
CAS No.: 1105225-92-0
M. Wt: 445.51
InChI Key: DZYDXSSOSQTOBA-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetically designed hybrid molecule that incorporates three pharmaceutically significant pharmacophores: a coumarin core, a 1,3,4-thiadiazole ring, and an N-methylacetamide linker. This strategic combination makes it a compelling candidate for investigative applications in medicinal chemistry and drug discovery, particularly in the development of oncological and anti-infective therapeutics. The coumarin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Numerous coumarin derivatives have shown potent anticancer properties . The 1,3,4-thiadiazole moiety is a five-membered heterocycle recognized for its broad spectrum of bioactivities, which include anticancer, antimicrobial, antifungal, and anticonvulsant effects . Furthermore, the inclusion of a piperazine ring is a common strategy in drug design to improve aqueous solubility and optimize pharmacokinetic properties. The mechanism of action for this specific compound is an area of active investigation, but it is hypothesized to involve multiple pathways based on its constituent parts. The coumarin unit may interact with various cellular targets, while the 1,3,4-thiadiazole ring can contribute to enzyme inhibition, potentially interfering with critical metabolic processes in target cells . Researchers are exploring this compound's potential to modulate key enzymatic pathways and receptor interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

N-methyl-2-[[5-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-20-15(25)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)16(26)13-10-12-4-2-3-5-14(12)28-17(13)27/h2-5,10H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYDXSSOSQTOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromene moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Synthesis of the piperazine ring: Piperazine can be introduced through nucleophilic substitution reactions.

    Construction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling of the chromene, piperazine, and thiadiazole units: This is typically done through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromene or thiadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the chromene ring can produce dihydrochromene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations in Thiadiazole Derivatives

Compound Name / ID Core Structure Key Substituents Reference
Target Compound 1,3,4-Thiadiazole Coumarin-piperazine, methylthioacetamide -
4g () 1,3,4-Thiadiazole 4-Chlorophenyl, 4-fluorophenyl-piperazine
4h () 1,3,4-Thiadiazole 4-Chlorophenyl, furan-carbonyl-piperazine
4y () 1,3,4-Thiadiazole Ethyl-thiadiazole, p-tolylamino
3 () 1,3,4-Thiadiazole 4-Nitrophenylamino, nitrobenzothiazole
4j () Benzothiazole-thiadiazole 4-Chlorophenyl ureido, methylbenzothiazole

Key Observations :

  • The coumarin-piperazine group in the target compound distinguishes it from analogs with simpler aromatic (e.g., 4-chlorophenyl in 4g) or heterocyclic (e.g., furan-carbonyl in 4h) substituents . Coumarins may enhance DNA interaction compared to non-fluorescent groups.
  • The methylthioacetamide side chain is structurally similar to ethyl or benzyl thioacetamide derivatives (e.g., 4y in ), which influence solubility and target binding .

Physical and Spectroscopic Properties

Key Observations :

  • High-yield syntheses (e.g., 88% for 5h in ) suggest efficient coupling strategies for thiadiazole-thioacetamide derivatives, which may apply to the target compound .
  • Melting points correlate with crystallinity; coumarin’s planar structure could enhance stability compared to flexible substituents like ethyl or benzyl groups.

Table 3: Anticancer Activity of Thiadiazole Derivatives

Compound ID Target Cell Line IC50 / Inhibition (%) Mechanism Reference
Target Compound - - Hypothesized: DNA intercalation, kinase inhibition -
4y () MCF-7, A549 0.084 ± 0.020 mmol L⁻¹ (MCF-7) Aromatase inhibition, cytotoxicity
3 () C6 glioma 92.36% Akt inhibition Apoptosis, cell cycle arrest
4j () Antiproliferative Not quantified Akt binding via π-π/H-bonds

Key Observations :

  • Akt inhibition is common among thiadiazole derivatives (e.g., 92.36% for compound 3 in ), suggesting the target compound may share this pathway .

Molecular Docking and Binding Interactions

  • Analogs like compound 3 () show π-π interactions and H-bonds with Akt, critical for inhibitory activity . The coumarin group in the target compound could strengthen these interactions due to its extended aromatic system.
  • In contrast, compound 4y () likely targets aromatase via hydrophobic interactions with its p-tolylamino group, whereas the coumarin’s carbonyl may facilitate polar binding .

Q & A

Q. What are the key considerations in synthesizing N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of intermediates under controlled conditions (e.g., concentrated sulfuric acid at 293–298 K for 24 hours). Key steps include optimizing reactant ratios and reaction duration to avoid by-products like uncyclized thioacetamides . Characterization of intermediates requires X-ray diffraction for structural confirmation and TLC (chloroform:acetone, 3:1) to monitor reaction progress. Co-crystal isolation is critical for analyzing unstable intermediates .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound, and how should conflicting data between techniques be resolved?

  • Methodological Answer : Use IR spectroscopy to identify carbonyl (νmax ~1670 cm⁻¹) and amine groups (νmax ~3300 cm⁻¹), 1H NMR for proton environments (e.g., δ = 1.91 ppm for CH3 groups), and mass spectrometry (FAB-MS) to confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) . Discrepancies between techniques (e.g., IR vs. NMR data) should be resolved by cross-referencing with X-ray crystallography or repeating analyses under standardized conditions (e.g., solvent purity, instrument calibration) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's thiadiazole and piperazine moieties?

  • Methodological Answer :
  • Thiadiazole Modifications : Synthesize analogs by replacing the thiadiazole sulfur with oxygen or altering substituents (e.g., phenyl to pyridinyl). Assess changes in bioactivity using enzyme inhibition assays (e.g., kinase targets) .
  • Piperazine Optimization : Introduce electron-withdrawing groups (e.g., nitro) or rigidify the piperazine ring via N-alkylation. Use molecular docking to predict interactions with targets like chromene-binding proteins .
  • Biological Testing : Compare IC50 values across analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding affinity to isolated targets (e.g., recombinant enzymes) and validate cellular activity via siRNA knockdown .
  • Meta-Analysis : Compare data across published analogs (e.g., thiazolo[3,2-a]pyrimidines) to identify trends in bioactivity linked to specific substituents .

Q. What advanced computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the stability of the compound in binding pockets (e.g., chromene-binding sites) over 100-ns trajectories using software like GROMACS .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity (e.g., thiadiazole sulfur) .
  • Pharmacophore Modeling : Align structural features (e.g., piperazine distance to thiadiazole) with known inhibitors using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields or purity when scaling up reactions?

  • Methodological Answer :
  • Scale-Up Protocols : Gradually increase batch size (e.g., 1 mmol → 10 mmol) while maintaining inert atmospheres (N2/Ar) and precise temperature control (±2°C) .
  • By-Product Identification : Use HPLC-MS to detect impurities (e.g., unreacted isothiocyanates) and optimize purification via column chromatography (silica gel, gradient elution) .

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